molecular formula C11H13ClN2O B2513273 2-chloro-N-(1-cyclopropylethyl)pyridine-4-carboxamide CAS No. 1155003-43-2

2-chloro-N-(1-cyclopropylethyl)pyridine-4-carboxamide

Cat. No. B2513273
CAS RN: 1155003-43-2
M. Wt: 224.69
InChI Key: LZBXXHXEYKLSBN-UHFFFAOYSA-N
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Description

2-chloro-N-(1-cyclopropylethyl)pyridine-4-carboxamide is a chemical compound. It is related to isonicotinamide (pyridine-4-carboxamide), which is the amide form of isonicotinic acid . Isonicotinamide is an isomer of nicotinamide, which has the carboxamide group in the 3-position .


Synthesis Analysis

The synthesis of related compounds involves various methods. For instance, the synthesis of pyridine and thienopyridine derivatives involves the reaction of 4-bromo acetophenone and vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution . The resulting chalcone is used as a precursor to prepare a new series of pyridine derivatives . The treatment of the latter chalcone with 2-cyanothioacetamide affords the corresponding pyridinethione, which is used as a precursor to synthesize the targeted thienopyridine derivatives .


Molecular Structure Analysis

The molecular structure of related compounds like isonicotinamide (pyridine-4-carboxamide) has been confirmed chemically by their preparations with other pathways and their spectral data .


Chemical Reactions Analysis

The chemical reactions involving related compounds are complex and involve multiple steps. For instance, the synthesis of pyridine and thienopyridine derivatives involves several reactions, including the reaction of a chalcone with 2-cyanothioacetamide to afford the corresponding pyridinethione .


Physical And Chemical Properties Analysis

Isonicotinamide, a related compound, is soluble in water (191 g/L), and is also soluble in ethanol, DMSO, methanol, chloroform, chloroform/methanol mixtures, and dioxane (10 mg/L) .

Mechanism of Action

The mechanism of action of related compounds like pyrimidines involves their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Safety and Hazards

The safety data sheet for a related compound, 2-Chloropyridine, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause damage to organs through prolonged or repeated exposure . It is also classified as a combustible liquid .

Future Directions

The future directions for the research and development of related compounds like pyrimidines involve the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . It is expected that many novel applications of these compounds will be discovered in the future .

properties

IUPAC Name

2-chloro-N-(1-cyclopropylethyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O/c1-7(8-2-3-8)14-11(15)9-4-5-13-10(12)6-9/h4-8H,2-3H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZBXXHXEYKLSBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)NC(=O)C2=CC(=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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